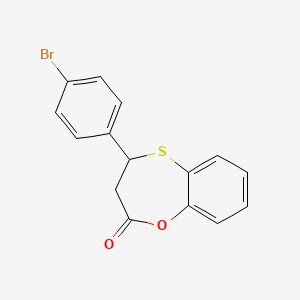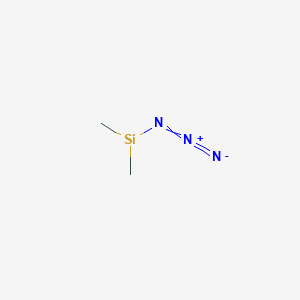
3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of halogenated pyridines. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation, nitration, and etherification reactions. The starting materials might include chlorinated pyridines and nitrophenols. The reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction reactions might convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction might yield amino derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-methylpyridine
- 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-ethylpyridine
Comparison
Compared to similar compounds, 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine might exhibit unique properties due to the presence of the trifluoromethyl group. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it more effective in certain applications.
Propriétés
Numéro CAS |
147345-63-9 |
|---|---|
Formule moléculaire |
C12H5Cl2F3N2O3 |
Poids moléculaire |
353.08 g/mol |
Nom IUPAC |
3-chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H5Cl2F3N2O3/c13-8-4-7(1-2-10(8)19(20)21)22-11-9(14)3-6(5-18-11)12(15,16)17/h1-5H |
Clé InChI |
JRQPTXWLEOMUCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
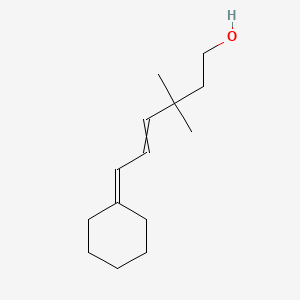
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
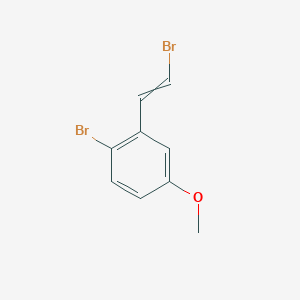
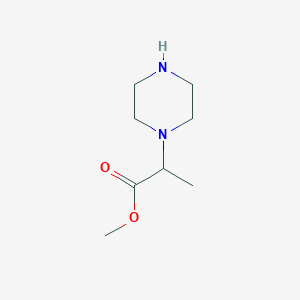
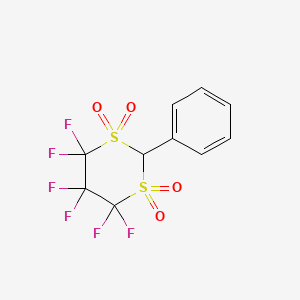
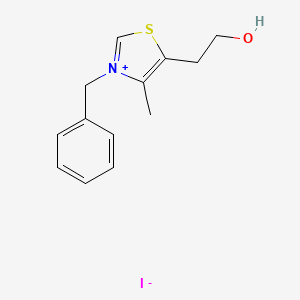
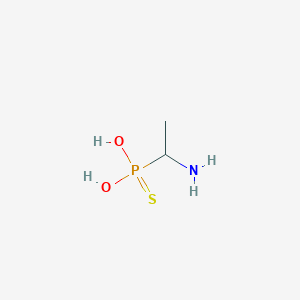

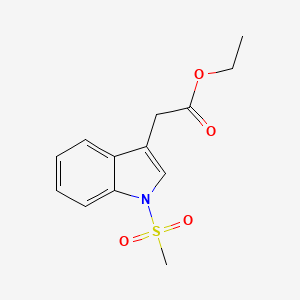
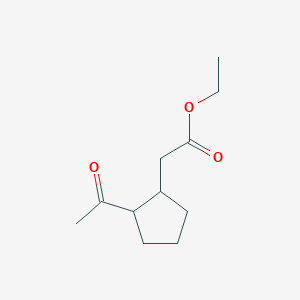
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
